![molecular formula C8H15NO4 B555076 (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 3057-74-7](/img/structure/B555076.png)
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Overview
Description
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, with the chemical formula C9H17NO4, is a derivative of L-Aspartic acid. It appears as a colorless solid and is sparingly soluble in water . This compound is often used as a protected form of L-Aspartic acid in various chemical reactions and synthesis processes .
Mechanism of Action
Target of Action
L-Aspartic acid 4-tert-butyl ester is a derivative of L-Aspartic acid . The primary targets of L-Aspartic acid are the neurons in the mammalian central nervous system . It increases membrane conductance of these neurons by voltage-dependent means .
Mode of Action
The compound interacts with its targets, the neurons, by increasing their membrane conductance . This interaction results in depolarization and the generation of nerve impulses that travel to key areas of the central nervous system .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of other amino acids within the human body . As a result, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks .
Pharmacokinetics
It’s known that the compound is soluble in methanol and dimethyl sulfoxide , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of L-Aspartic acid 4-tert-butyl ester’s action include the generation of nerve impulses that travel to key areas of the central nervous system . This results in increased neuronal activity and enhanced mental performance .
Action Environment
The action, efficacy, and stability of L-Aspartic acid 4-tert-butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and action in the body.
Biochemical Analysis
Biochemical Properties
L-Aspartic acid 4-tert-butyl ester plays a role in biochemical reactions by increasing membrane conductance of mammalian neurons by voltage-dependent means, causing depolarization and nerve impulses that travel to key areas of the central nervous system
Cellular Effects
It is known that L-Aspartic acid, from which this compound is derived, influences cell function
Molecular Mechanism
It is known that L-Aspartic acid, from which this compound is derived, exerts its effects at the molecular level
Preparation Methods
The synthesis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves several steps:
Starting Material: L-Aspartic acid is used as the initial raw material.
Dehydration: L-Aspartic acid undergoes phosphorus trichloride dehydration to form L-Aspartic acid internal anhydride hydrochloride.
Alcoholysis: The internal anhydride hydrochloride reacts with ethanol to produce L-Aspartic acid ethyl ester hydrochloride.
Ester Exchange: The ethyl ester hydrochloride undergoes ester exchange with tert-butyl ester to form L-Aspartic acid-1-ethyl ester-4-tert-butyl ester.
Hydrolysis: The final hydrolysis step yields this compound.
Chemical Reactions Analysis
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the ester group, leading to different products.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a protected form of L-Aspartic acid in peptide synthesis and other organic synthesis processes.
Biology: It plays a role in the biosynthesis of other amino acids within the human body.
Industry: It is utilized in the production of various chemical compounds and intermediates.
Comparison with Similar Compounds
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can be compared with other similar compounds such as:
L-Glutamic acid 5-tert-butyl ester: Similar in structure but with a different amino acid backbone.
L-Asparagine tert-butyl ester hydrochloride: Another tert-butyl ester derivative with different functional properties.
L-Valine tert-butyl ester hydrochloride: A tert-butyl ester of a different amino acid, used in peptide synthesis.
These compounds share the tert-butyl ester group but differ in their amino acid backbones and specific applications, highlighting the uniqueness of this compound in its specific roles and uses.
Properties
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWMFBYWXMXRPD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184656 | |
| Record name | 4-tert-Butyl hydrogen L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3057-74-7 | |
| Record name | 4-(1,1-Dimethylethyl) hydrogen L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3057-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl hydrogen L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl hydrogen L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Aspartic acid 4-tert-butyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9KMG9QTL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the self-assembly properties of L-Aspartic acid 4-tert-butyl ester?
A: L-Aspartic acid 4-tert-butyl ester, when modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, exhibits intriguing self-assembly behavior in solution. [, ] This modified molecule, Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), forms rod-like structures at both low and high concentrations, and this morphology persists even upon heating. [] This is in contrast to the spherical assemblies observed for the similarly modified L-Glutamic acid derivative, highlighting the influence of side chain structure on self-assembly.
Q2: How does the molecular structure of L-Aspartic acid 4-tert-butyl ester influence its self-assembly?
A: While the exact mechanism of self-assembly for Fmoc-Asp(OtBu)-OH is still under investigation, the specific arrangement of its molecular features likely plays a crucial role. [] The presence of both hydrophobic (Fmoc group, tert-butyl ester) and hydrophilic (carboxylic acid) moieties within the molecule, along with the hydrogen bonding capacity of the aspartic acid backbone, likely drives the formation of ordered structures in solution. Further studies using techniques like NMR and FTIR are needed to elucidate the detailed interactions governing this process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


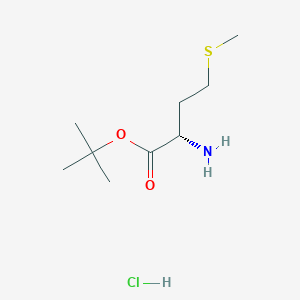
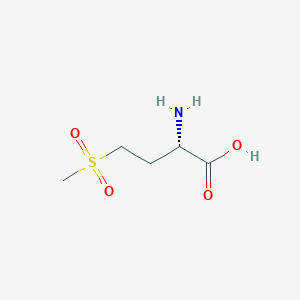
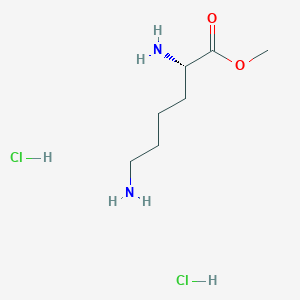
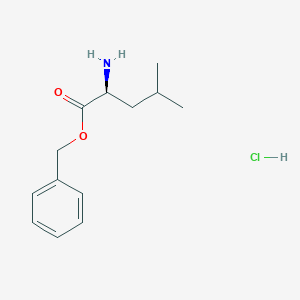



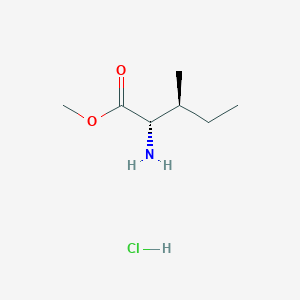



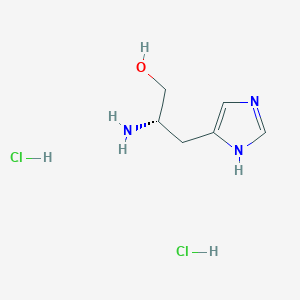

![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)
